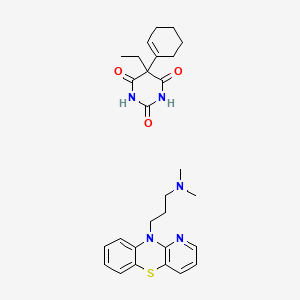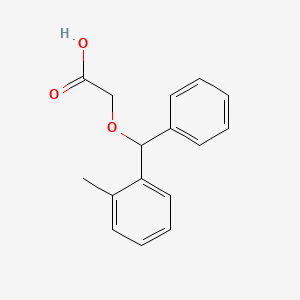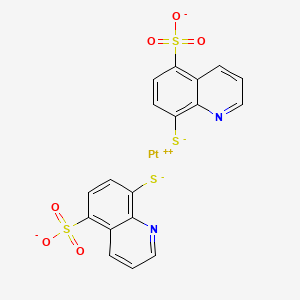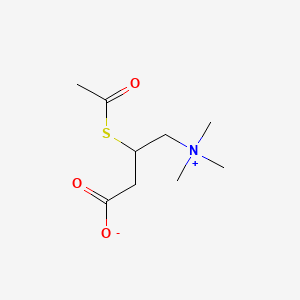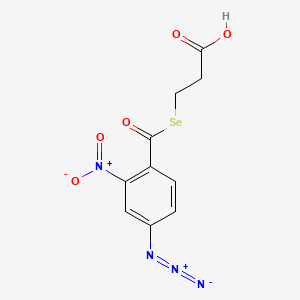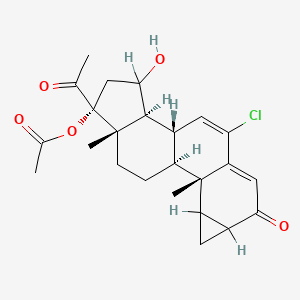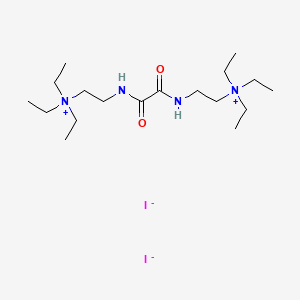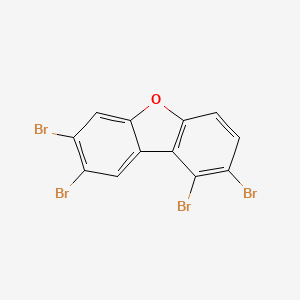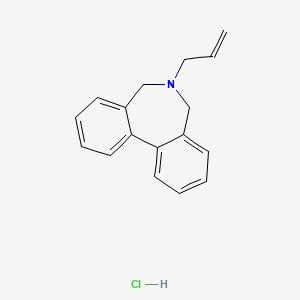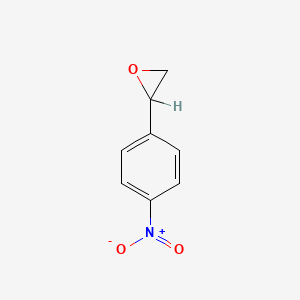
2-(4-ニトロフェニル)オキシラン
概要
説明
Synthesis Analysis
The synthesis of 2-(4-Nitrophenyl)oxirane involves nucleophilic epoxidation of 1-nitro-1-phenylthio alkenes, leading to α-substituted S-phenylthio esters including 2-nitro-2-phenylthio oxiranes. This process highlights the compound's preparation via nucleophilic attack on strained epoxide rings under controlled conditions (Ashwell, M., Jackson, R., & Kirk, J. M., 1990).
Molecular Structure Analysis
The molecular structure of 2-(4-Nitrophenyl)oxirane has been characterized through various spectroscopic techniques, including IR, NMR, and single-crystal X-ray diffraction. Such studies provide insights into the electronic configuration, molecular geometry, and intermolecular interactions, crucial for understanding the compound's reactivity and properties (Kant, R., Gupta, V., Anthal, S., Sharma, P., Patil, D. R., Mulik, A., & Deshmukh, M., 2014).
Chemical Reactions and Properties
2-(4-Nitrophenyl)oxirane participates in a variety of chemical reactions, such as the regio- and diastereoselective [3+2] cycloaddition with indoles, showcasing its versatility as a synthetic intermediate for constructing heterocyclic compounds with high regio- and diastereoselectivity (Zhang, J., Chen, Z., Wu, H., & Zhang, J.-L., 2012). The compound's reactivity is further exemplified in its acid-catalyzed rearrangement to form di- and mono-oxalamides, demonstrating its application in synthesizing valuable organic molecules (Mamedov, V., Mamedova, V. L., Khikmatova, G. Z., Mironova, E., Krivolapov, D., Bazanova, O., Chachkov, D., Katsyuba, S., Rizvanov, I., & Latypov, S., 2016).
科学的研究の応用
ヘテロ環式化合物の合成
2-(4-ニトロフェニル)オキシランは、様々なヘテロ環式化合物の合成における重要な中間体です。 その反応性により、医薬品研究開発において重要な1,3-オキサゾリジン-2-オンなどのオキサザヘテロ環を形成することができます .
エナンチオ選択的合成
この化合物は、光学活性分子を製造するためのエナンチオ選択的合成プロセスで使用されます。 例えば、2-(4-ニトロフェニル)オキシランの(S)-エナンチオマーは、エナンチオマー比が≥99.75:0.25 (HPLC)であり、医薬品や農薬の重要なキラルビルディングブロックとなっています .
作用機序
Mode of Action
It is known that oxirane compounds can react with various electrophilic reagents . This suggests that 2-(4-Nitrophenyl)oxirane may interact with its targets through electrophilic reactions, leading to changes in the targets’ function.
Biochemical Pathways
Reactions of 2-amino-1-(4-nitrophenyl)ethanol, a related compound, with various electrophilic reagents led to the formation of oxazaheterocycles . This suggests that 2-(4-Nitrophenyl)oxirane may also affect similar biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Nitrophenyl)oxirane. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . These precautions suggest that the compound’s action may be influenced by its physical state and exposure conditions.
Safety and Hazards
特性
IUPAC Name |
2-(4-nitrophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIUTLHCSNCTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313114 | |
| Record name | 2-(4-Nitrophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6388-74-5 | |
| Record name | 2-(4-Nitrophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6388-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrostyrene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrostyrene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Nitrophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-nitrophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(4-Nitrophenyl)oxirane a valuable compound in heterocyclization reactions?
A: While the provided abstract doesn't detail the specific reactions, it highlights that 2-(4-Nitrophenyl)oxirane amino derivatives are explored for their role in heterocyclization reactions []. This suggests that the compound, likely through its reactive epoxide ring and the influence of the nitrophenyl group, can participate in ring-forming reactions that lead to diverse heterocyclic compounds. Heterocycles are important structural motifs in pharmaceuticals and various bioactive molecules, making this research area highly relevant.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


